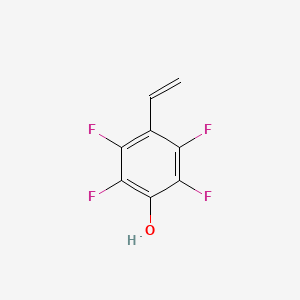

4-Hydroxy-2,3,5,6-tetrafluorostyrene

Overview

Description

Synthesis Analysis

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves two stages . In the first stage, 2,3,4,5,6-pentafluorostyrene is reacted with potassium hydroxide in tert-butyl alcohol for 2 hours under reflux . In the second stage, the reaction mixture is treated with hydrogen chloride in water and tert-butyl alcohol at 20°C .Molecular Structure Analysis

The molecular formula of this compound is C8H4F4O . It contains a total of 17 atoms: 4 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 4 Fluorine atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.11 g/mol . The boiling point and density are predicted to be 165.7±35.0 °C and 1.470±0.06 g/cm3, respectively .Scientific Research Applications

Material Synthesis and Properties

Fluorinated Styrene-Based Materials : Research has shown that materials synthesized from tetrafluorostyrene derivatives like TF(F5)S and TF(F15)S exhibit low surface energy, making them potentially useful in various applications. These materials demonstrate properties like phase separation and surface enrichment which are beneficial in thin films and coatings (Borkar et al., 2004).

Fluorinated Polymers in Aqueous Solution : Novel fluorinated monomers, including tetrafluorostyrene derivatives, have been polymerized in water, leading to the formation of stable latex particles. This indicates their potential in creating environmentally friendly polymers with high reactivity in aqueous solutions (Çınar et al., 2005).

High-Resolution Photoresists : Derivatives of tetrafluorostyrene have been used in developing high-resolution photoresists for lithographic processes, showing promise in advanced manufacturing techniques (Ober et al., 2002).

Optical Waveguides : Crosslinkable poly(phthalazinone ether)s bearing tetrafluorostyrene groups have been synthesized for potential use in optical waveguide applications. These polymers exhibit good solubility, thermal stability, and desirable optical properties (Li et al., 2010).

Chemical Synthesis and Applications

Synthesis of Tetrahydropyrans : Tetrafluorostyrene derivatives have been utilized in the synthesis of tetrahydropyrans, which are important in pharmaceuticals and natural products (Saha et al., 2012).

Molecular Rotors and Polymorphism : Studies on molecular rotors with tetrafluoro-substituted phenylene have revealed interesting properties like polymorphism and isomorphism, which are significant in material science and molecular engineering (Rodríguez‐Molina et al., 2013).

Postpolymerization Modification : Tetrafluorostyrene derivatives have been shown to be versatile precursors for efficient sequential postpolymerization modification, indicating their utility in the development of advanced polymer materials (Noy et al., 2019).

Safety and Hazards

properties

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)

![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)